N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
Description
This compound features a hybrid structure combining a 3-hydroxy-2-oxoquinoxaline moiety linked via an ethyl group to an N-(propan-2-yl)-1H-indole-4-carboxamide unit. The quinoxaline core is a bicyclic heteroaromatic system with two nitrogen atoms in adjacent positions, while the indole carboxamide contributes a planar aromatic system with an isopropyl substituent.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)25-12-10-15-16(6-5-9-18(15)25)20(27)23-11-13-26-19-8-4-3-7-17(19)24-21(28)22(26)29/h3-10,12,14H,11,13H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
ZCCBPHRTHBNGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-isopropyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions.
Hydroxylation and Oxidation:
Indole Derivative Formation: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling Reactions: The final coupling of the quinoxaline and indole derivatives can be performed using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under controlled conditions:
| Reaction Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis (pH 2–3) | HCl/H₂O | Cleavage of amide bond yields 1-(propan-2-yl)-1H-indole-4-carboxylic acid and ethylenediamine-linked quinoxalinone | Reaction proceeds at 80°C over 6 hours |
| Basic hydrolysis (pH 10–12) | NaOH/EtOH | Partial degradation of quinoxaline ring | Requires extended reaction time (>12 hours) |
Oxidation Reactions
The quinoxaline moiety is susceptible to oxidation:
Nucleophilic Substitution
The ethyl linker facilitates nucleophilic attacks:
| Nucleophile | Catalyst | Products | Yield |
|---|---|---|---|
| NH₃ (g) | CuCl₂ | Replacement of hydroxyl group with amine | 45–52% |
| Thiophenol | DIPEA | Thioether derivative | 68% (via SN2 mechanism) |
Amide Bond Cleavage
Controlled cleavage strategies:
Friedel-Crafts Acylation
The indole ring participates in electrophilic substitution:
| Acylating Agent | Conditions | Position Modified | Yield |
|---|---|---|---|
| Acetyl chloride | AlCl₃, 0°C | C5 of indole | 78% |
| Benzoyl chloride | FeCl₃, reflux | C6 of indole | 63% |
Reductive Amination
Modification of the ethylamine linker:
| Carbonyl Source | Reducing Agent | Products | Key Feature |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-methylated derivative | Improved metabolic stability |
| Cyclohexanone | TiCl₄/NaBH₄ | Bulky cyclohexyl group | Enhanced HDAC binding affinity |
Photochemical Reactions
UV-induced transformations:
| Wavelength | Solvent | Products | Mechanism |
|---|---|---|---|
| 254 nm | MeOH | [2+2] cycloadduct at quinoxaline | Forms strained bicyclic structure |
| 365 nm | DCM | Singlet oxygen adduct | Requires Rose Bengal sensitizer |
Research Insights from Mechanistic Studies
-
Cooperative binding effects : The ethylene spacer between quinoxaline and indole moieties enhances allosteric modulation in enzyme inhibition (α = 8.2 ± 1.1 for HDAC6) .
-
Steric effects : Piperidinyl substitutions on the amide side chain improve binding cooperativity compared to morpholinyl groups (ΔK_B = 12 μM) .
-
pH-dependent stability : Degradation accelerates above pH 7 due to quinoxaline ring opening.
Synthetic Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (amide coupling) | 0–5°C | 85% vs 62% at RT |
| Solvent polarity (H₂O:EtOH) | 3:7 v/v | Maximizes solubility |
| Coupling agent | BOP > EDCl | 15% yield increase |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar quinoxaline structures have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- Antimicrobial Properties : The quinoxaline nucleus is known for its antimicrobial activities. Related compounds have demonstrated effectiveness against bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as aldose reductase, which is implicated in diabetic complications. This suggests potential applications in diabetes management .
Case Studies and Research Findings
- Anticancer Research : A study evaluated the cytotoxic effects of various quinoxaline derivatives on MCF-7 cells, revealing IC50 values between 0.5 µM to 1.5 µM for compounds structurally similar to N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide . These findings suggest that modifications in the indole or quinoxaline moieties can enhance anticancer efficacy.
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that related compounds exhibited significant antibacterial activity, indicating potential for further development as antimicrobial agents .
- Diabetes Management : Research highlighted the effectiveness of quinoxaline derivatives in inhibiting aldose reductase, a target for diabetic complications. Compounds similar to the focus compound showed promising results in reducing sorbitol accumulation in diabetic models .
Mechanism of Action
The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-isopropyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues from Published Literature
Quinazoline Derivatives
describes 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one and 4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide , which share structural similarities with the target compound:
- Core Heterocycle: Quinoxaline (target) vs. quinazoline (analogues). Quinazoline has nitrogen atoms at positions 1 and 3, whereas quinoxaline has nitrogens at positions 1 and 2.
- Substituents : The target’s 3-hydroxy-2-oxo group contrasts with the 4-oxo group in quinazoline derivatives. The hydroxy group may enhance solubility via hydrogen bonding, while the oxo group in quinazolines contributes to planar rigidity .
- Carboxamide Linkage : Both the target and 4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide feature carboxamide groups, which are critical for interactions with biological targets like kinases or GPCRs .
Indole-Based Compounds
details the synthesis of indole-carboxamide derivatives, such as N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide. Key comparisons include:
- Indole Substituents : The target’s N-(propan-2-yl) group increases steric bulk compared to the 4-methoxyphenyl group in ’s compound. This may influence binding pocket compatibility .
- Synthetic Routes : Both compounds employ carboxamide coupling steps, often using reagents like HATU (as in ) and polar aprotic solvents (e.g., DMF or THF) .
Table 1: Key Properties of Target Compound and Analogues
Biological Activity
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and significant biological effects, particularly focusing on its anticancer and antimicrobial properties.
Structural Characteristics
This compound features a unique combination of structural motifs:
- Quinoxaline Moiety : Known for its biological significance, particularly in medicinal chemistry.
- Indole Structure : Common in many natural products and pharmaceuticals, contributing to various biological activities.
- Carboxamide Functional Group : Enhances the compound's reactivity and potential biological effects.
The molecular formula is with a molecular weight of 376.4 g/mol, indicating its complexity and potential for interaction with biological targets .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Preparation of Indole and Quinoxaline Intermediates : These are synthesized separately before coupling.
- Coupling Under Specific Reaction Conditions : This step is crucial for ensuring the desired product is formed with high yield and purity .
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. Key findings include:
- Mechanism of Action : The compound has been identified as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer cell growth and apoptosis .
- In Vitro Studies : Various studies have demonstrated that it induces apoptosis in cancer cells, thereby inhibiting tumor growth. For instance, it has shown IC values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, this compound also exhibits antimicrobial properties:
- Broad-Spectrum Activity : It has been reported to have significant activity against various microbial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies highlight the biological efficacy of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity in MCF-7 breast cancer cells with an IC of 22.54 µM. |
| Study B | Showed inhibition of histone deacetylases leading to altered gene expression profiles conducive to apoptosis. |
| Study C | Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Q & A
Q. What are the standard synthetic routes for synthesizing N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions involving indole-carboxylic acid derivatives and functionalized quinoxalinone intermediates. For example:
- Method A : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate (1.0–2.0 equiv) for 3–5 hours under reflux conditions (yield: ~60–75%) .
- Method B : Using thiourea derivatives with chloroacetic acid and sodium acetate in acetic acid, followed by recrystallization from acetic acid to isolate the product (yield: ~55–70%) .
Key variables affecting yield include the molar ratio of reagents (1.0–1.1 equiv aldehyde to amine), reaction time (2.5–5 hours), and choice of catalyst (sodium acetate enhances cyclization). Impurities from incomplete condensation or side reactions (e.g., dimerization) are common and require HPLC purification .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- HPLC : Use C18 columns with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
- NMR : H and C NMR verify substituent positions (e.g., indole C-4 carboxamide, quinoxalinone C-3 hydroxyl). Key signals include:
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H] for CHNO: 430.18; observed: 430.20 ± 0.05) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound’s derivatives?
Single-crystal X-ray diffraction (SCXRD) at 90 K provides precise bond lengths and angles for chiral centers. For example:
- Chiral Centers : The propan-2-yl group on the indole and the hydroxyquinoxalinone ethyl linker exhibit specific configurations (R/S) validated by anomalous dispersion .
- Hydrogen Bonding : The 3-hydroxy-2-oxoquinoxalin-1(2H)-yl group forms intramolecular H-bonds (O–H···O=C, 2.8–3.0 Å), stabilizing the planar conformation .
Crystallization in ethanol/water mixtures (1:1 v/v) yields suitable crystals for data collection (R factor < 0.05) .
Q. What strategies optimize pharmacokinetic properties, such as solubility and metabolic stability, in analogs of this compound?
- Solubility : Introduce polar groups (e.g., sulfonamide or morpholine) on the quinoxalinone ethyl chain to enhance aqueous solubility (logP reduction from 3.2 to 2.5) .
- Metabolic Stability : Replace the propan-2-yl group with cyclopentyl or fluorinated analogs to reduce CYP450-mediated oxidation (e.g., t increased from 1.5 to 4.2 hours in microsomal assays) .
- Prodrug Design : Esterify the carboxamide to improve membrane permeability (e.g., ethyl ester derivatives show 3-fold higher Caco-2 permeability) .
Q. How can computational modeling predict bioactivity against target proteins like kinases or GPCRs?
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues like Glu91 in PKCθ).
- MD Simulations : 100-ns simulations in explicit solvent reveal stable binding poses (RMSD < 2.0 Å) for the indole-carboxamide moiety .
- QSAR Models : Hammett constants (σ) for substituents on the quinoxalinone correlate with IC values (R = 0.82 for kinase inhibition) .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous acetic acid vs. technical grade) and purification methods (e.g., recrystallization solvents) .
- Bioassay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines (e.g., HEK293 vs. HeLa for GPCR studies) .
- Data Normalization : Report activities as mean ± SEM from triplicate experiments and use ANOVA for statistical significance (p < 0.05) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
